![molecular formula C14H12O2 B2906547 3-benzylbenzoic Acid CAS No. 620-54-2](/img/structure/B2906547.png)
3-benzylbenzoic Acid
Overview
Description
Scientific Research Applications
Antibacterial Activity
3-Benzylbenzoic acid and its derivatives exhibit significant biological properties. For instance, a novel derivative synthesized from 3-hydroxybenzoic acid demonstrated potent antibacterial activity, suggesting potential as a chemotherapeutic agent (Satpute, Gangan, & Shastri, 2018).
Liquid Crystal Synthesis
Benzoic acid derivatives, including those related to 3-benzylbenzoic acid, are utilized in the synthesis of liquid crystals. For example, certain benzoic acid derivatives with large branches are known to exhibit liquid crystalline behavior at high temperatures, indicating their application in materials science (Weissflog et al., 1996).
Photocatalysis and Energy Frameworks
In the field of energy frameworks, derivatives of benzoic acid like 3-benzoyl-4-hydroxybenzoic acid have been studied for their structural properties and thermal stability. These studies help in understanding their potential application in various energy-related processes (Kumar et al., 2019).
Immunobiological Activity
3-Benzylbenzoic acid derivatives have been found to exhibit immunobiological activity. Research on compounds isolated from plants showed that they could stimulate macrophage functions, indicating potential use in treating infectious diseases (Choi et al., 2005).
Anaerobic Metabolism
Studies on 3-hydroxybenzoate, which is structurally related to 3-benzylbenzoic acid, have shed light on its anaerobic metabolism in certain bacteria. This research provides insights into its potential environmental impact and applications in bioremediation (Laempe et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid derivatives, such as 3-benzylbenzoic acid, are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to exert their effects through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
For instance, they can participate in reactions at the benzylic position, which are important for synthesis .
Result of Action
Benzoic acid derivatives are known to exert various biological effects, depending on their specific chemical structure and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of 3-benzylbenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
properties
IUPAC Name |
3-benzylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUFYYNKCXXKSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
620-54-2 | |
Record name | 3-benzylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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